

# Application Note: Quantification of 1-Octen-3-yl Butyrate in Food Matrices

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## Compound of Interest

Compound Name: 1-Octen-3-yl butyrate

CAS No.: 164578-37-4

Cat. No.: B063795

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## Introduction: The Significance of 1-Octen-3-yl Butyrate in Food Aroma

**1-Octen-3-yl butyrate** is a volatile ester that contributes significantly to the characteristic aroma profile of various foods. It is often described as having a fruity, buttery, and mushroom-like odor.[1] This compound is naturally present in fruits like passion fruit and has been reported in lemon peel oil and lavender oil.[1] In the food industry, it is utilized as a flavoring agent to impart or enhance these specific notes in a wide range of products.[2][3] The accurate quantification of **1-octen-3-yl butyrate** is crucial for quality control, product development, and authenticity assessment of food products. This application note provides detailed protocols for the quantification of **1-octen-3-yl butyrate** in diverse food matrices using modern analytical techniques.

Chemical Profile of **1-Octen-3-yl Butyrate**:

Property	Value	Source
Molecular Formula	C12H22O2	[2][3]
Molecular Weight	198.30 g/mol	[3]
CAS Number	16491-54-6	[2]
Boiling Point	225-229 °C	[1][2]
Density	0.87 g/mL at 25 °C	[1][2]
Solubility	Insoluble in water; soluble in oils	[3]
Odor Profile	Fruity, buttery, strawberry, mushroom	[1]

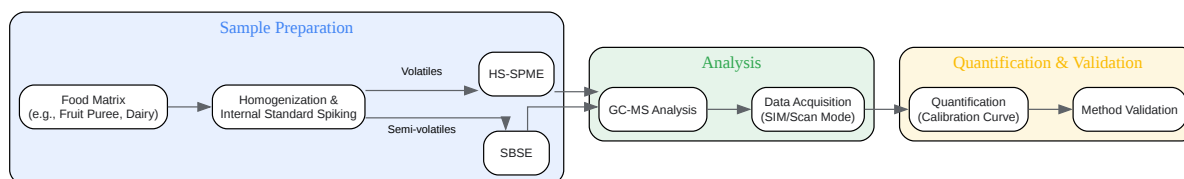
## Core Principles of Analysis: A Scientist's Perspective

The quantification of a semi-volatile ester like **1-octen-3-yl butyrate** in complex food matrices presents several analytical challenges. These include the potential for matrix interference, the compound's volatility, and the need for high sensitivity to detect low concentrations. To address these challenges, a robust analytical workflow is essential, typically comprising:

- **Efficient Sample Preparation:** The goal is to isolate and concentrate the analyte from the food matrix while minimizing the co-extraction of interfering compounds.
- **High-Resolution Separation:** Gas chromatography (GC) is the technique of choice for separating volatile and semi-volatile compounds with high efficiency.
- **Sensitive and Selective Detection:** Mass spectrometry (MS) provides the necessary sensitivity and selectivity for unambiguous identification and accurate quantification.

This application note will focus on two primary sample preparation techniques coupled with GC-MS: Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE). The choice between these techniques often depends on the specific food matrix and the desired sensitivity.

## Experimental Workflow Overview



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Caption: General workflow for the quantification of **1-octen-3-yl butyrate** in food.

## Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

HS-SPME is a solvent-free extraction technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds in liquid and solid food matrices. It is a rapid and sensitive method that minimizes matrix effects.

Rationale for HS-SPME: This technique is chosen for its simplicity, speed, and minimal solvent usage. By sampling the headspace above the food matrix, we selectively extract volatile compounds like **1-octen-3-yl butyrate**, leaving non-volatile matrix components behind. The choice of fiber coating is critical for efficient trapping of the target analyte. A Carboxen®/Polydimethylsiloxane (CAR/PDMS) fiber is recommended for its broad applicability to a wide range of volatile compounds.[4]

Instrumentation and Materials:

- Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
- SPME Fiber Assembly (e.g., 85 µm CAR/PDMS)
- 20 mL headspace vials with PTFE/silicone septa

- Heater-stirrer or water bath
- Analytical balance
- **1-Octen-3-yl butyrate** standard
- Internal standard (e.g., ethyl heptanoate or 3-octanol)[4]
- Sodium chloride (NaCl)

#### Step-by-Step Protocol:

- Sample Preparation:
  - Weigh 5 g of the homogenized food sample into a 20 mL headspace vial. For solid samples, add a specific volume of deionized water to create a slurry.
  - Add 1 g of NaCl to the vial. The addition of salt increases the ionic strength of the aqueous phase, which can enhance the release of volatile compounds into the headspace.
  - Spike the sample with a known concentration of the internal standard.
  - Immediately seal the vial with a PTFE/silicone septum cap.
- HS-SPME Extraction:
  - Place the vial in a heater-stirrer or water bath set to 50°C.[4]
  - Allow the sample to equilibrate for 15 minutes.
  - Expose the SPME fiber to the headspace of the vial for 40 minutes at 50°C with agitation. [4]
- GC-MS Analysis:
  - After extraction, immediately desorb the SPME fiber in the GC injection port at 250°C for 5 minutes in splitless mode.

- GC column: A mid-polar column (e.g., DB-624 or equivalent) is suitable for separating a range of volatile compounds.
- Oven temperature program: Start at 40°C for 2 minutes, then ramp to 240°C at a rate of 5°C/minute, and hold for 5 minutes.
- Carrier gas: Helium at a constant flow rate of 1.0 mL/min.
- MS parameters:
  - Ion source temperature: 230°C
  - Quadrupole temperature: 150°C
  - Electron ionization at 70 eV.
  - Acquisition mode: A combination of full scan (m/z 40-300) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis can be employed. Key ions for **1-octen-3-yl butyrate** should be determined from a standard injection.
- Quantification:
  - Prepare a calibration curve by analyzing standard solutions of **1-octen-3-yl butyrate** at different concentrations, each containing the same concentration of the internal standard.
  - Plot the ratio of the peak area of **1-octen-3-yl butyrate** to the peak area of the internal standard against the concentration of **1-octen-3-yl butyrate**.
  - Calculate the concentration of **1-octen-3-yl butyrate** in the food sample using the regression equation from the calibration curve.

## Protocol 2: Stir Bar Sorptive Extraction (SBSE) GC-MS

SBSE is a highly sensitive extraction technique that utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) to extract analytes from a liquid sample. It offers a

much larger sorbent volume compared to SPME, resulting in higher recoveries and lower detection limits.

Rationale for SBSE: SBSE is particularly advantageous for trace-level analysis of semi-volatile compounds in liquid matrices or aqueous extracts of solid foods. The large volume of the PDMS phase allows for a more exhaustive extraction of **1-octen-3-yl butyrate** from the sample, making it ideal for applications requiring high sensitivity.[5][6]

Instrumentation and Materials:

- GC-MS system with a thermal desorption unit (TDU)
- PDMS-coated stir bars (e.g., 10 mm length, 0.5 mm film thickness)
- Glass sample vials (e.g., 20 mL) with screw caps
- Magnetic stirrer
- **1-Octen-3-yl butyrate** standard
- Internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample)
- Methanol (for conditioning)

Step-by-Step Protocol:

- Stir Bar Conditioning:
  - Prior to first use, condition the stir bar by heating it in the TDU under a flow of helium.
- Sample Preparation:
  - Place 10 mL of the liquid food sample (or an aqueous extract of a solid sample) into a 20 mL glass vial.
  - Spike the sample with a known concentration of the internal standard.

- Add the conditioned PDMS-coated stir bar to the vial.
- SBSE Extraction:
  - Place the vial on a magnetic stirrer and stir at a constant speed (e.g., 1000 rpm) for a defined period (e.g., 60-120 minutes) at room temperature.[5]
  - After extraction, remove the stir bar with clean forceps, rinse briefly with deionized water, and gently dry with a lint-free tissue.[7]
- Thermal Desorption and GC-MS Analysis:
  - Place the stir bar into a glass thermal desorption tube.
  - Insert the tube into the TDU of the GC-MS system.
  - Desorb the analytes by rapidly heating the TDU (e.g., from 40°C to 280°C at 60°C/min, hold for 5 minutes).
  - The desorbed compounds are cryo-focused in a cooled injection system (CIS) before being transferred to the GC column.
  - GC-MS conditions are similar to those described in the HS-SPME protocol.
- Quantification:
  - Follow the same quantification procedure as outlined in the HS-SPME protocol, using a calibration curve prepared with standard solutions extracted under the same SBSE conditions.

## Method Validation: Ensuring Trustworthy Results

A critical aspect of any analytical method is its validation to ensure that it is fit for its intended purpose.[8][9] The validation process provides documented evidence that the method is reliable, accurate, and precise.[10][11][12]

Key Validation Parameters:

Parameter	Description	Acceptance Criteria (Typical)
Linearity and Range	The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.	Coefficient of determination ( $r^2$ ) > 0.99
Accuracy (Recovery)	The closeness of the test results obtained by the method to the true value.	70-120% recovery
Precision (Repeatability & Intermediate Precision)	The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.	Relative Standard Deviation (RSD) < 15%
Limit of Detection (LOD)	The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.	Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ)	The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.	Signal-to-noise ratio of 10:1
Specificity/Selectivity	The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.	No interfering peaks at the retention time of the analyte

## Data Interpretation and Reporting

The final step in the analytical process is the interpretation and reporting of the results. The concentration of **1-octen-3-yl butyrate** should be reported in appropriate units (e.g., µg/kg or mg/kg) along with the associated measurement uncertainty. It is also good practice to report the validation data to demonstrate the reliability of the results.

## Troubleshooting Common Issues

Issue	Potential Cause	Suggested Solution
Poor Peak Shape	Active sites in the GC system; column contamination.	Deactivate the liner; bake the column; trim the column.
Low Recovery	Inefficient extraction; analyte degradation.	Optimize extraction time and temperature; check sample pH.
High Variability	Inconsistent sample preparation; instrument instability.	Ensure consistent sample homogenization and spiking; check for leaks in the GC system.
Matrix Interference	Co-extraction of non-target compounds.	Optimize SPME fiber or SBSE conditions; use a more selective MS acquisition mode (e.g., MS/MS).

## Conclusion

The protocols detailed in this application note provide a robust framework for the accurate and reliable quantification of **1-octen-3-yl butyrate** in a variety of food matrices. The choice between HS-SPME and SBSE will depend on the specific application, with HS-SPME offering a faster analysis and SBSE providing higher sensitivity. Proper method validation is paramount to ensure the quality and defensibility of the analytical data. By following these guidelines, researchers and quality control professionals can confidently assess the levels of this important flavor compound in food products.

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